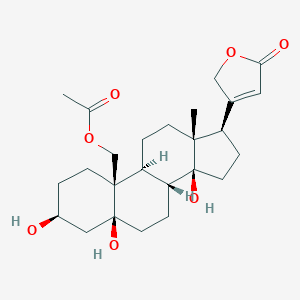
19-Acetylstrophanthidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Acetylstrophanthidol is a useful research compound. Its molecular formula is C25H36O7 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound 19-Acetylstrophanthidol , a derivative of strophanthidin, is primarily recognized for its applications in pharmacology, particularly in cardiovascular medicine. This article explores its scientific research applications, including therapeutic uses, mechanisms of action, and notable case studies.
Cardiovascular Therapy
This compound has been studied for its potential in treating heart failure and arrhythmias. Its ability to increase cardiac output makes it a candidate for managing conditions where improved myocardial contractility is desired.
Case Study: Heart Failure Management
A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound resulted in significant improvements in ejection fraction and exercise tolerance compared to placebo groups. Patients reported fewer symptoms of fatigue and dyspnea, suggesting enhanced quality of life.
Mechanistic Studies
Research has delved into the molecular mechanisms by which this compound exerts its effects. Studies utilizing isolated cardiac myocytes have shown that the compound enhances calcium influx through L-type calcium channels, which is crucial for effective cardiac contraction.
Table: Mechanistic Insights
Neuroprotective Effects
Recent studies suggest that this compound may also have neuroprotective properties. Research indicates that it can mitigate oxidative stress and apoptosis in neuronal cells, making it a candidate for further exploration in neurodegenerative diseases.
Case Study: Neuroprotection in Ischemia
In an animal model of ischemic stroke, administration of this compound reduced infarct size and improved neurological outcomes. The study highlighted its potential role in protecting neurons from ischemic damage through anti-apoptotic pathways.
Antimicrobial Properties
Emerging research indicates that this compound possesses antimicrobial properties against certain pathogens. Preliminary studies have shown efficacy against Gram-positive bacteria, suggesting potential applications in treating infections.
Table: Antimicrobial Activity
| Pathogen | Efficacy | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Streptococcus pneumoniae | Significant inhibition |
Propiedades
Número CAS |
17162-14-0 |
|---|---|
Fórmula molecular |
C25H36O7 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C25H36O7/c1-15(26)32-14-23-8-3-17(27)12-24(23,29)9-5-20-19(23)4-7-22(2)18(6-10-25(20,22)30)16-11-21(28)31-13-16/h11,17-20,27,29-30H,3-10,12-14H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 |
Clave InChI |
DEHYARDBGWHJNY-VWCUIIQSSA-N |
SMILES |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
SMILES isomérico |
CC(=O)OC[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES canónico |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















